molecular formula C20H27N7OS B2695531 4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide CAS No. 339017-91-3

4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Cat. No.: B2695531
CAS No.: 339017-91-3
M. Wt: 413.54
InChI Key: HQLXEOKDCKPVFF-UHFFFAOYSA-N
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Description

4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide is a complex organic compound characterized by a unique structure incorporating several functional groups

Synthetic Routes and Reaction Conditions:

  • The synthesis involves the use of reagents such as methyl sulfide, phenylpiperazine, and appropriate pyrazine derivatives, often under catalytic conditions to ensure high yields.

  • Reaction conditions generally include controlled temperatures, the use of solvents like dimethyl sulfoxide (DMSO), and precise pH adjustments.

Industrial Production Methods:

  • Large-scale production may employ continuous flow reactors to enhance efficiency and control over reaction parameters.

  • The process optimization aims to maximize yield, minimize by-products, and ensure the purity of the final compound.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, primarily affecting the sulfur and amine groups.

  • Reduction: Reduction reactions can be used to modify the pyrimidine ring or the piperazine moiety.

  • Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the pyrimidine ring and the phenyl groups.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substituents: Various halides (Cl, Br) or alkylating agents under different acidic or basic conditions.

Major Products Formed:

  • The major products depend on the reaction type, but can include sulfoxide derivatives, reduced amines, and various substituted pyrimidines.

Scientific Research Applications

4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide has wide-ranging applications, including:

Chemistry:

  • Used as a building block in the synthesis of more complex molecules.

  • Serves as an intermediate in the development of new materials with unique properties.

Biology:

  • Investigated for its potential as an enzyme inhibitor, affecting various biochemical pathways.

  • Explored in studies on cellular signaling and molecular interactions.

Medicine:

  • Potential therapeutic agent due to its ability to interact with specific molecular targets.

  • Investigated for applications in treating various diseases, including cancer and neurological disorders.

Industry:

  • Utilized in the manufacture of specialized coatings and materials.

Mechanism of Action

  • The compound exerts its effects by interacting with specific molecular targets, including enzymes and receptors.

  • It may inhibit or modulate the activity of these targets, altering biochemical pathways and cellular processes.

  • The exact pathways involved can vary, but typically include binding to active sites on enzymes or receptors, disrupting normal functions.

Comparison with Similar Compounds

  • Other pyrimidine derivatives with similar structural motifs.

  • Compounds like 4-aminopyrimidine, 4-(2-methylthio) pyrimidine, and various piperazine derivatives.

Uniqueness:

  • The combination of the methylsulfanyl, 4-phenylpiperazino, and pyrazinecarboxamide groups confers unique chemical reactivity and biological activity.

  • Its specific structure allows for versatile applications across different scientific disciplines, setting it apart from related compounds.

There you have it—a detailed look at 4-(2-(Methylsulfanyl)-6-(4-phenylpiperazino)-4-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboxamide

Properties

IUPAC Name

4-[2-methylsulfanyl-6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7OS/c1-29-20-22-17(15-18(23-20)26-11-13-27(14-12-26)19(21)28)25-9-7-24(8-10-25)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3,(H2,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLXEOKDCKPVFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=CC(=N1)N2CCN(CC2)C(=O)N)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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